molecular formula C27H25FN2O2S B299982 N-(2-fluorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-phenylacetamide

N-(2-fluorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-phenylacetamide

Cat. No. B299982
M. Wt: 460.6 g/mol
InChI Key: CJOPEJJGLFCWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-phenylacetamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(2-fluorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-phenylacetamide is not fully understood. However, it has been suggested that the compound acts by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. It may also interact with ion channels and receptors involved in pain and inflammation.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-phenylacetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-1β, in the brain and spinal cord. It has also been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anticonvulsant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-fluorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-phenylacetamide in lab experiments is its selectivity for certain neurotransmitter systems and ion channels. This allows researchers to study the specific effects of the compound on these systems, without interfering with other processes in the body. However, one of the limitations of using this compound is its potential toxicity. It has been shown to cause liver and kidney damage in some animal models, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-fluorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-phenylacetamide. One area of interest is its potential use in the treatment of neuropathic pain. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects of the compound. Additionally, the compound may have potential applications in the treatment of anxiety disorders and epilepsy, which warrant further investigation. Finally, the development of new analogs of the compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-phenylacetamide involves the reaction of 2-fluoroaniline, 4-(4-methoxyphenyl)-5-propyl-2-mercaptobenzothiazole, and phenylacetyl chloride in the presence of a base. The reaction is carried out under reflux conditions and the resulting product is purified by column chromatography.

Scientific Research Applications

N-(2-fluorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-phenylacetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in various animal models. Additionally, it has been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.

properties

Product Name

N-(2-fluorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-phenylacetamide

Molecular Formula

C27H25FN2O2S

Molecular Weight

460.6 g/mol

IUPAC Name

N-(2-fluorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-phenylacetamide

InChI

InChI=1S/C27H25FN2O2S/c1-3-9-24-26(20-14-16-21(32-2)17-15-20)29-27(33-24)30(23-13-8-7-12-22(23)28)25(31)18-19-10-5-4-6-11-19/h4-8,10-17H,3,9,18H2,1-2H3

InChI Key

CJOPEJJGLFCWEQ-UHFFFAOYSA-N

SMILES

CCCC1=C(N=C(S1)N(C2=CC=CC=C2F)C(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)OC

Canonical SMILES

CCCC1=C(N=C(S1)N(C2=CC=CC=C2F)C(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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